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Compound Name: 1,1,3,3-Tetrabromoacetone

Cat. No.: B105956 Get Quote

An In-depth Technical Guide to 1,1,3,3-Tetrabromoacetone for Advanced Research

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1,1,3,3-tetrabromoacetone, a significant

polyhalogenated ketone utilized in specialized organic synthesis. We will delve into its

fundamental properties, synthesis protocols, reactivity, applications, and critical safety

protocols, offering field-proven insights for researchers, scientists, and professionals in drug

development.

Core Identity and Physicochemical Properties
1,1,3,3-Tetrabromoacetone, identified by CAS Number 22612-89-1, is a crystalline solid that

serves as a potent electrophilic building block in synthetic chemistry.[1][2][3] Its chemical

structure features an acetone backbone where all four alpha-hydrogens have been substituted

by bromine atoms. This extensive halogenation profoundly influences its reactivity and physical

characteristics.

Synonyms: The compound is also known as 1,1,3,3-Tetrabromo-2-propanone or a,a,a',a'-

Tetrabromoacetone.[4][5]

The key physicochemical properties of 1,1,3,3-tetrabromoacetone are summarized in the

table below for easy reference.
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Property Value Source(s)

CAS Number 22612-89-1 [1][2][3]

Molecular Formula C₃H₂Br₄O [1][2][6]

Molecular Weight 373.66 g/mol [1][6]

Appearance
White to light yellow

solid/crystal
[2]

Melting Point 36°C [4]

Boiling Point 311.4°C at 760 mmHg [4]

Density 2.904 g/cm³ (Predicted) [4][5]

Flash Point 125.3°C [4]

Vapor Pressure 0.000566 mmHg at 25°C [4]

Refractive Index 1.648 [4]

Solubility

Soluble in most organic

solvents like alcohols, ethers,

and ketones; poorly soluble in

water.[5]

Synthesis of 1,1,3,3-Tetrabromoacetone
The primary route for synthesizing 1,1,3,3-tetrabromoacetone is through the exhaustive

bromination of acetone. This reaction proceeds via an acid-catalyzed mechanism where the

enol form of acetone reacts with elemental bromine.

Causality of Experimental Choices:

Acid Catalyst (HBr): The reaction is typically catalyzed by the hydrogen bromide (HBr) that is

generated in situ. The acid protonates the carbonyl oxygen, increasing the rate of

enolization. The enol is the nucleophilic species that attacks the bromine.

Excess Bromine: A stoichiometric excess of bromine is required to ensure all four alpha-

hydrogens are substituted. The reaction becomes progressively more difficult with each
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halogenation step due to the electron-withdrawing effects of the bromine atoms already

present.

Solvent: The reaction can be performed in various solvents, including water or acetic acid.[4]

[7] The choice of solvent can influence reaction rates and product isolation.

A generalized workflow for the synthesis is outlined below.

Acetone (Starting Material)

Reaction Vessel
(Controlled Temperature, e.g., 0-23°C)

Reagents:
- Bromine (Br₂)

- Hydrogen Bromide (HBr) catalyst
- Solvent (e.g., Water)

Exhaustive Bromination
(240 hours)

Stirring under inert atmosphere

1,1,3,3-Tetrabromoacetone

Workup & Purification

Click to download full resolution via product page

Caption: Synthesis workflow for 1,1,3,3-tetrabromoacetone.

Detailed Experimental Protocol (Illustrative): This protocol is based on literature procedures for

the bromination of acetone.[4]

Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser with acetone and water. Maintain an inert atmosphere (e.g.,

nitrogen).
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Cooling: Cool the reaction mixture to 0°C using an ice bath.

Reagent Addition: Slowly add elemental bromine to the stirred acetone solution. The HBr

generated in situ will catalyze the reaction.

Reaction: After the addition is complete, allow the mixture to slowly warm to room

temperature and stir for an extended period (e.g., 212-240 hours) to ensure complete

bromination.[4]

Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to

remove excess bromine.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility
The reactivity of 1,1,3,3-tetrabromoacetone is dominated by two key features: the electrophilic

carbonyl carbon and the presence of four bromine atoms on the alpha-carbons. This structure

makes it a valuable intermediate in organic synthesis.

Nucleophilic Addition to Carbonyl: Like other ketones, the carbonyl group is susceptible to

attack by nucleophiles.

Substitution Reactions: The bromine atoms can act as leaving groups in nucleophilic

substitution reactions, although this is less common than with monohalo-ketones due to

steric hindrance and electronic effects.

Favorskii Rearrangement: Polyhalogenated ketones are classic substrates for the Favorskii

rearrangement, where treatment with a base leads to a rearranged carboxylic acid

derivative. This pathway is a plausible reaction for 1,1,3,3-tetrabromoacetone.
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Reactivity of 1,1,3,3-Tetrabromoacetone
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Caption: Key reactivity pathways for 1,1,3,3-tetrabromoacetone.

Primary Application: Synthesis of Labeled Mutagen X

A notable application of 1,1,3,3-tetrabromoacetone is as an intermediate in the synthesis of

isotopically labeled 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX).

[4] MX is a significant disinfection byproduct found in drinking water, and labeled standards are

crucial for analytical and toxicological studies.[4] In this context, the tetrabromoacetone serves

as a precursor to build the core structure of the target molecule.

Safety, Handling, and Hazard Management
1,1,3,3-Tetrabromoacetone is a hazardous chemical and must be handled with stringent

safety precautions.[6]

GHS Hazard Classification:

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if

inhaled (H302, H312, H332).[6]

Skin Corrosion/Irritation: Causes skin irritation (H315).[6]

Eye Damage/Irritation: Causes serious eye irritation (H319).[6]
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Self-Validating Safety Protocol:

Engineering Controls: Always handle this compound inside a certified chemical fume hood to

avoid inhalation of dust or vapors. Ensure a safety shower and eyewash station are

immediately accessible.[8]

Personal Protective Equipment (PPE):

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them

immediately if contamination occurs.[8]

Eye Protection: Use chemical safety goggles or a face shield.[8]

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin

exposure.[8]

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved

respirator.[8]

Handling Procedures:

Avoid breathing dust.

Wash hands and any exposed skin thoroughly after handling.[8]

Keep the container tightly closed and store in a cool, refrigerated place away from

incompatible materials like water and strong oxidizing agents.[8]

Disposal: Dispose of waste in a designated, approved hazardous waste container, following

all local and national regulations.[8]

Conclusion
1,1,3,3-Tetrabromoacetone is a highly functionalized synthetic intermediate with well-defined

properties and reactivity. Its primary utility lies in specialized applications, such as the synthesis

of analytical standards for environmental monitoring. Due to its hazardous nature, a

comprehensive understanding of and adherence to strict safety protocols is non-negotiable for
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its use in a research or industrial setting. This guide provides the foundational knowledge

required for its safe and effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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